calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that is structurally related to pitavastatin, a potent cholesterol-lowering agent. This compound features a quinoline ring substituted with cyclopropyl and fluorophenyl groups, which contribute to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves a multi-step process starting from readily available precursors. One common synthetic route includes:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H Alkylation: This mechanochemical reaction introduces the heptenoate side chain through alkylation.
Oxidation Heck Coupling: The final step involves the oxidation of the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the quinoline ring or the heptenoate side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. Additionally, it may interact with other molecular targets and pathways involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: Shares a similar quinoline core structure but differs in the side chains attached to the ring.
Atorvastatin: Another statin with a different ring structure and side chains.
Rosuvastatin: Features a pyrimidine ring instead of a quinoline ring.
Uniqueness
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of substituents on the quinoline ring, which confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23CaFNO4+ |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+; |
InChI Key |
VSQHXQMFUCHGBD-CALJPSDSSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.